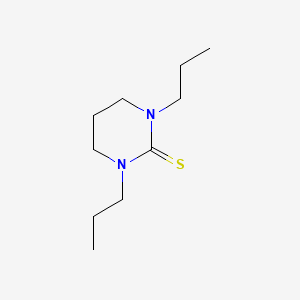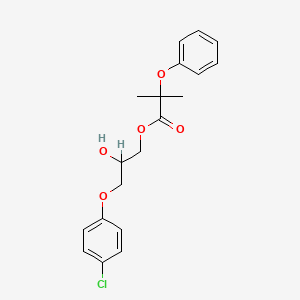
3-(4-Chlorophenoxy)-2-hydroxypropyl 2-methyl-2-phenoxypropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Chlorophenoxy)-2-hydroxypropyl 2-methyl-2-phenoxypropanoate is a synthetic organic compound that belongs to the class of phenoxy herbicides. These compounds are widely used in agriculture due to their ability to selectively kill broad-leaf weeds while leaving monocotyledonous crops like wheat and maize relatively unaffected .
Méthodes De Préparation
The synthesis of 3-(4-Chlorophenoxy)-2-hydroxypropyl 2-methyl-2-phenoxypropanoate involves several steps. One common synthetic route starts with the reaction of 4-chlorophenol with epichlorohydrin to form 3-(4-chlorophenoxy)-1,2-epoxypropane. This intermediate is then reacted with 2-methyl-2-phenoxypropanoic acid under basic conditions to yield the final product . Industrial production methods often involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity .
Analyse Des Réactions Chimiques
3-(4-Chlorophenoxy)-2-hydroxypropyl 2-methyl-2-phenoxypropanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, converting the compound into alcohols.
Applications De Recherche Scientifique
3-(4-Chlorophenoxy)-2-hydroxypropyl 2-methyl-2-phenoxypropanoate has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity of phenoxy herbicides and their environmental impact.
Biology: The compound is used to investigate the effects of phenoxy herbicides on plant growth and development.
Medicine: Research is ongoing to explore its potential as a lead compound for developing new drugs targeting specific pathways in plants and possibly humans.
Mécanisme D'action
The mechanism of action of 3-(4-Chlorophenoxy)-2-hydroxypropyl 2-methyl-2-phenoxypropanoate involves mimicking the plant hormone auxin. When applied to plants, it induces uncontrolled growth, leading to the death of broad-leaf weeds. The compound targets specific auxin receptors and disrupts normal cellular processes, ultimately causing plant death .
Comparaison Avec Des Composés Similaires
3-(4-Chlorophenoxy)-2-hydroxypropyl 2-methyl-2-phenoxypropanoate is similar to other phenoxy herbicides such as:
2,4-Dichlorophenoxyacetic acid (2,4-D): Widely used in agriculture, but differs in its chemical structure and specific applications.
Mecoprop: Another phenoxy herbicide with similar applications but different molecular targets.
MCPA (2-methyl-4-chlorophenoxyacetic acid): Shares a similar mechanism of action but is used in different agricultural contexts
This compound’s uniqueness lies in its specific combination of functional groups, which confer distinct reactivity and selectivity in its applications.
Propriétés
Numéro CAS |
39719-62-5 |
|---|---|
Formule moléculaire |
C19H21ClO5 |
Poids moléculaire |
364.8 g/mol |
Nom IUPAC |
[3-(4-chlorophenoxy)-2-hydroxypropyl] 2-methyl-2-phenoxypropanoate |
InChI |
InChI=1S/C19H21ClO5/c1-19(2,25-17-6-4-3-5-7-17)18(22)24-13-15(21)12-23-16-10-8-14(20)9-11-16/h3-11,15,21H,12-13H2,1-2H3 |
Clé InChI |
KKFZITWOIDJVIN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C(=O)OCC(COC1=CC=C(C=C1)Cl)O)OC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



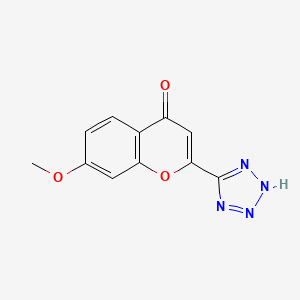
![(1S,2R,10S,13S,14R,17R)-13-hydroxy-10,14-dimethyl-5-propan-2-yl-3,6,16-trioxapentacyclo[8.6.1.02,4.04,9.014,17]heptadec-8-ene-7,15-dione](/img/structure/B14678474.png)
![(6aR,9R)-7-Methyl-6a,7,8,9-tetrahydro-6H-[1]benzothieno[4,3-fg]quinoline-9-carboxylic acid](/img/structure/B14678475.png)
![14-chloro-7-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-one](/img/structure/B14678478.png)
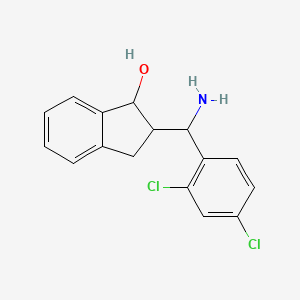

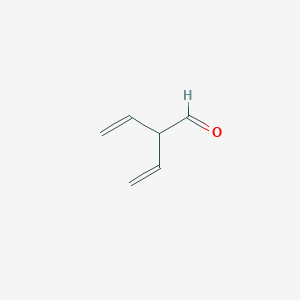
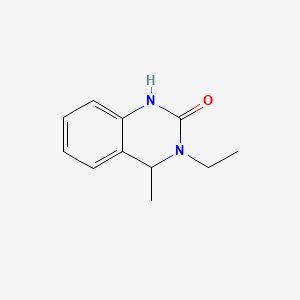
![2,3-Dihydro[1,3]thiazolo[2,3-a]isoquinolin-4-ium perchlorate](/img/structure/B14678508.png)
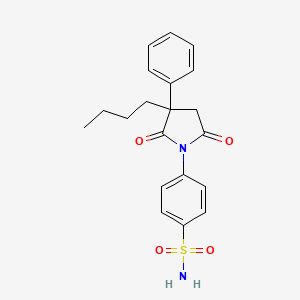
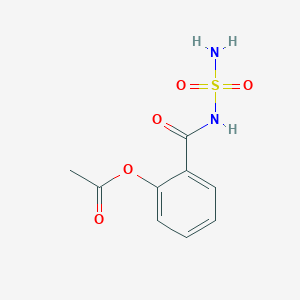
![o,o-Diethyl s-[(5-methoxy-1,3,4-thiadiazol-2-yl)methyl] phosphorothioate](/img/structure/B14678526.png)
